N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide is a complex organic compound characterized by its unique combination of functional groups, which include a benzoyl moiety, a chlorophenyl group, and a benzylsulfonyl group attached to a propanamide backbone. The compound is identified by the Chemical Abstracts Service number 880336-03-8 and has potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
This compound falls under the category of amides, specifically those that are derived from aromatic compounds. It is classified based on its structural components as follows:
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product .
The molecular formula for N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide is . The molecular weight is approximately 359.86 g/mol.
The compound's structure can be represented in various formats, including SMILES notation: C(C(=O)NCC(=O)C(C1=CC=C(C=C1)Cl)=O)S(=O)(=O)C2=CC=CC=C2
.
N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide can participate in several chemical reactions:
These reactions allow for further functionalization of the compound, making it versatile for synthetic applications .
The mechanism of action for N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms is crucial for exploring its therapeutic potential .
Relevant data regarding its density and boiling point may be obtained from material safety data sheets or experimental measurements .
N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide has diverse applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing scientific knowledge and applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4